3-(2,6-dichlorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Description
3-(2,6-dichlorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H13Cl2FN4O3 and its molecular weight is 459.26. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity
Purine analogues have been synthesized and evaluated for their antiviral activities against specific viruses such as the Semliki Forest virus. For example, sugar-modified nucleoside derivatives in the thiazolo[4,5-d]pyrimidine ring system have been explored for their potential antiviral effects. Compounds with modifications at specific positions showed similar activity to the parent compound, suggesting the importance of structural features for antiviral efficacy (Kini et al., 1991).
Anticancer Activity
Novel purine derivatives have been synthesized and assessed for their anticancer properties. One approach involved the creation of fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives, which showed significant anti-proliferative activity against various human cancer cell lines, including MCF-7 and A-549. These compounds were compared to standard drugs like doxorubicin, indicating their potential as anticancer agents (Sucharitha et al., 2021).
Antioxidant and Anticancer Mechanisms
Exploration of triazolo-thiadiazoles has revealed compounds with potent antioxidant properties and anticancer effects, particularly in inducing growth inhibition followed by apoptosis in cancer cell lines such as HepG2. These findings highlight the potential of certain structural motifs within the purine framework to act as effective agents in cancer treatment and oxidative stress management (Sunil et al., 2010).
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methyl]-7-(4-fluorophenyl)-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2FN4O3/c1-26-18-17(19(29)28(21(26)30)9-13-14(22)3-2-4-15(13)23)27-10-16(31-20(27)25-18)11-5-7-12(24)8-6-11/h2-8,10H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGMGVULRIYYJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=C(C=CC=C3Cl)Cl)N4C=C(OC4=N2)C5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2FN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.